2-Chloro-5-fluoro-3-(trifluoromethyl)phenol
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Overview
Description
2-Chloro-5-fluoro-3-(trifluoromethyl)phenol is an aromatic compound that contains chlorine, fluorine, and trifluoromethyl functional groups.
Mechanism of Action
Target of Action
It’s known that this compound is used as an organic building block , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
As an organic building block, it likely participates in various chemical reactions to form more complex molecules . The specifics of these interactions would depend on the particular reaction conditions and the other molecules present.
Biochemical Pathways
Given its role as an organic building block, it’s plausible that it could be involved in a wide range of biochemical processes, depending on the specific compounds it’s used to synthesize .
Pharmacokinetics
As a small organic molecule, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of any functional groups that might facilitate or hinder its absorption and distribution .
Result of Action
As an organic building block, its effects would likely be highly context-dependent, varying based on the specific molecules it’s used to synthesize and the biological systems in which those molecules act .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various chemical reactions, including free radical bromination and nucleophilic substitution .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3,5-dichlorophenol with trifluoromethyl lithium under controlled conditions . This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups, this compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the trifluoromethyl group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Electrophilic Substitution: Substituted phenols with various functional groups.
Nucleophilic Substitution: Phenols with different nucleophilic groups replacing chlorine or fluorine.
Oxidation: Quinones and related compounds.
Reduction: Modified phenols with reduced trifluoromethyl groups.
Scientific Research Applications
2-Chloro-5-fluoro-3-(trifluoromethyl)phenol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenol: Similar structure but lacks the fluorine atom at the 5-position.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a phenolic group.
3,5-Dichloro-4-fluoro(trifluoromethyl)benzene: Similar structure but lacks the phenolic group.
Uniqueness
2-Chloro-5-fluoro-3-(trifluoromethyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-chloro-5-fluoro-3-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-6-4(7(10,11)12)1-3(9)2-5(6)13/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAWBCRLDPJTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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